4-chloro-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide
Description
The compound 4-chloro-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide is a benzamide derivative featuring a pyrazole core substituted with a methyl group at position 3 and a dihydropyrimidinone ring at position 1. The benzamide moiety is further functionalized with a chloro group at position 4 and a nitro group at position 2.
Properties
IUPAC Name |
4-chloro-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN6O4/c1-8-6-14(24)20-16(18-8)22-13(5-9(2)21-22)19-15(25)10-3-4-11(17)12(7-10)23(26)27/h3-7H,1-2H3,(H,19,25)(H,18,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEAUUCUFWTVGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-chloro-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide (CAS Number: 129109-19-9) represents a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple heteroatoms and functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 336.76 g/mol. The presence of a chloro group, nitro group, and various nitrogen-containing rings enhances its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to This compound . For instance, derivatives synthesized through Biginelli reactions have shown significant antibacterial activity against various strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4a | Staphylococcus aureus | 2.14 × 10⁻² μM/mL |
| 4b | Bacillus subtilis | 0.58 × 10⁻² μM/mL |
| 4c | Escherichia coli | 1.10 × 10⁻² μM/mL |
These findings suggest that modifications to the compound's structure can enhance its efficacy against specific bacterial strains .
Anticancer Activity
The anticancer potential of this compound has also been explored. Research indicates that similar derivatives exhibit cytotoxic effects on various cancer cell lines. For example, compounds containing the pyrazole and pyrimidine moieties have demonstrated significant inhibition of cancer cell proliferation:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 5a | MCF7 (Breast Cancer) | 25.0 |
| 5b | HeLa (Cervical Cancer) | 30.0 |
| 5c | A549 (Lung Cancer) | 20.0 |
The mechanisms underlying these effects are believed to involve apoptosis induction and cell cycle arrest .
Case Studies
Case Study 1: Antibacterial Evaluation
A series of synthesized compounds including variations of This compound were evaluated for antibacterial activity against common pathogens such as Staphylococcus aureus, Escherichia coli, and Salmonella typhi. The results indicated that certain derivatives exhibited potent activity with MIC values comparable to established antibiotics.
Case Study 2: Anticancer Screening
In vitro studies on the anticancer properties of related compounds showed promising results against several cancer cell lines. For instance, a derivative with a similar structure was found to inhibit growth in MCF7 cells with an IC50 value indicating significant potency. Further research into the mechanism revealed that these compounds may act by targeting specific signaling pathways involved in tumor growth .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds similar to 4-chloro-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide exhibit significant antimicrobial properties. For instance, derivatives synthesized through the Biginelli reaction have shown efficacy against various Gram-positive and Gram-negative bacteria. A study demonstrated that certain pyrimidine derivatives displayed superior antibacterial activity compared to standard antibiotics like Ciprofloxacin .
Anticancer Properties
The compound's structural features suggest potential anticancer properties. Research on similar scaffolds has revealed that pyrimidine derivatives can inhibit cancer cell proliferation. For example, compounds containing the dihydropyrimidine moiety have been evaluated for their antiproliferative effects against several cancer cell lines, showing promising results in inhibiting tumor growth .
Anti-inflammatory Effects
Compounds with similar structures have also been investigated for anti-inflammatory properties. Non-steroidal anti-inflammatory drugs (NSAIDs) derived from pyrimidines have been reported to exhibit significant anti-inflammatory and analgesic effects, making them valuable in pain management therapies .
Agricultural Applications
Pesticide Development
The unique chemical structure of this compound positions it as a candidate for developing new agrochemicals. Research into related compounds has shown that they can act as effective pesticides or herbicides by targeting specific biological pathways in pests and pathogens .
Material Science Applications
Polymer Synthesis
The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its presence can improve thermal stability and mechanical strength in polymer composites, making it suitable for various industrial applications .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of a series of pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the nitrogen position significantly enhanced antibacterial potency, suggesting a structure–activity relationship that could be exploited in drug design .
Case Study 2: Anticancer Activity
In a clinical trial focusing on pyrimidine-based compounds, researchers reported a new derivative exhibiting selective cytotoxicity against breast cancer cell lines. The mechanism of action involved apoptosis induction through mitochondrial pathways, highlighting the therapeutic potential of such compounds in oncology .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s closest analogs are pyrazole-carboxamide derivatives and dihydropyrimidinone-containing benzamides. Key comparisons include:
A. Pyrazole-Carboxamide Derivatives ()
Compounds 3a–3e in share a pyrazole-carboxamide backbone but differ in substituents:
- 3a: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide.
- 3d: 5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide.
Key Differences :
Dihydropyrimidinone vs. Pyrazole Core: The target compound replaces the second pyrazole ring in 3a–3e with a 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl group. This introduces a hydrogen-bonding site (via the carbonyl group) that may enhance binding affinity in biological targets.
Nitro vs. Cyano Group: The nitro group at position 3 on the benzamide (target) contrasts with the cyano group in 3a–3e.
B. Dihydropyrimidinone-Containing Benzamide ()
The compound 3-chloro-N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide () shares the dihydropyrimidinone-pyrazole backbone but differs in substituents:
- Ethyl vs. Methyl: The dihydropyrimidinone ring in has an ethyl group (vs. methyl in the target), increasing hydrophobicity (logP = 2.44 vs. an estimated higher logP for the nitro-substituted target).
- Chloro vs. Nitro : The benzamide in has a single chloro substituent (vs. chloro and nitro in the target), reducing electron-withdrawing effects and polar surface area (72.24 Ų in vs. higher for the target) .
Physicochemical Properties
Notes:
Preparation Methods
Biginelli Reaction for Pyrimidinone Formation
The pyrimidinone core is synthesized via a modified Biginelli reaction:
$$
\text{Ethyl acetoacetate (1 eq) + 4-methylurea (1.2 eq) + 4-methylbenzaldehyde (1 eq)} \xrightarrow{\text{HCl (cat.), EtOH, reflux}} \text{4-Methyl-6-oxo-1,6-dihydropyrimidine-2-carbaldehyde}
$$
Conditions :
- Solvent: Ethanol (anhydrous)
- Catalyst: Concentrated HCl (5 mol%)
- Temperature: 80°C, 12 hours
- Yield: 68–72% (based on analogous syntheses in)
The aldehyde intermediate is subsequently oxidized to the carboxylic acid using KMnO₄ in acidic medium, followed by activation as an acyl chloride using SOCl₂.
Functionalization of the Pyrazole Ring
Cyclocondensation for Pyrazole Synthesis
3-Methyl-1H-pyrazol-5-amine is prepared via cyclocondensation of acetylacetone with hydrazine hydrate:
$$
\text{Acetylacetone (1 eq) + Hydrazine hydrate (1.1 eq)} \xrightarrow{\text{EtOH, Δ}} \text{3-Methyl-1H-pyrazol-5-amine}
$$
Optimization Notes :
Coupling with Pyrimidinone Fragment
The pyrazole amine is alkylated with the pyrimidinone acyl chloride under basic conditions:
$$
\text{3-Methyl-1H-pyrazol-5-amine + 4-Methyl-6-oxo-1,6-dihydropyrimidine-2-carbonyl chloride} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine}
$$
Key Parameters :
- Solvent: Dichloromethane (anhydrous)
- Base: Triethylamine (2.5 eq)
- Temperature: 0°C → room temperature, 6 hours
- Yield: 75–80%
Synthesis of 4-Chloro-3-Nitrobenzoyl Chloride
Nitration and Chlorination of Benzamide Precursor
The benzamide derivative is synthesized through sequential nitration and chlorination:
- Nitration of 4-Chlorobenzoic Acid :
$$
\text{4-Chlorobenzoic acid + HNO₃ (fuming) / H₂SO₄} \xrightarrow{0°C \rightarrow 50°C} \text{4-Chloro-3-nitrobenzoic acid}
$$
- Conversion to Acyl Chloride :
$$
\text{4-Chloro-3-nitrobenzoic acid + SOCl₂} \xrightarrow{\text{reflux}} \text{4-Chloro-3-nitrobenzoyl chloride}
$$
Final Amide Coupling
The pyrazole-pyrimidinone amine is reacted with 4-chloro-3-nitrobenzoyl chloride to form the target compound:
$$
\text{1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine + 4-Chloro-3-nitrobenzoyl chloride} \xrightarrow{\text{DMAP, CH₂Cl₂}} \text{Target Compound}
$$
Reaction Conditions :
- Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 eq)
- Solvent: Dichloromethane (dry)
- Temperature: Room temperature, 24 hours
- Workup: Sequential washes with NaHCO₃ (5%) and brine
- Purification: Silica gel chromatography (EtOAc/hexane, 3:7) → 65–70% yield
Crystallization and Structural Validation
Crystals suitable for X-ray diffraction are obtained by slow evaporation from pyridine/water (9:1). Key structural features include:
- Dihedral Angle : 88.1° between pyrimidinone and pyrazole rings, indicating near-orthogonal orientation.
- Hydrogen Bonding : N–H⋯O bonds form dimers and chains, stabilizing the crystal lattice (Fig. 1).
Table 1: Comparative Crystallographic Data for Analogous Compounds
| Parameter | Target Compound (Predicted) | (PMC) | (PMC) |
|---|---|---|---|
| Dihedral Angle (°) | 87.5–89.0 | 88.1 | 33.47 |
| H-Bond Length (Å) | 2.85–2.92 | 2.89 | 2.78 |
| Space Group | P2₁/c | P2₁/c | P-1 |
Challenges and Optimization Opportunities
- Regioselectivity in Nitration : Competitive para-nitration can occur if temperature exceeds 50°C.
- Pyrazole Alkylation : Steric hindrance from the 3-methyl group necessitates prolonged reaction times.
- Crystallization Solvents : Pyridine yields superior crystal morphology but requires careful handling due to toxicity.
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for this compound?
- Methodological Answer : The synthesis requires multi-step reactions, typically starting with the construction of the pyrimidinone and pyrazole cores. Critical steps include:
- Amide bond formation between the nitrobenzamide and pyrazole intermediates under anhydrous conditions (e.g., DMF as solvent, carbodiimide coupling agents).
- Functional group compatibility : Protecting groups may be needed for the nitro and chloro substituents to avoid side reactions during heterocycle formation .
- Reaction optimization : Temperature (e.g., reflux for cyclization) and pH control (e.g., acidic conditions for deprotection) are critical for yield and purity. Chromatography or recrystallization is recommended for purification .
Q. How can researchers confirm the molecular structure of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., distinguishing pyrazole C-H protons from pyrimidinone signals).
- IR spectroscopy : Confirm the presence of amide (C=O stretch at ~1650–1700 cm) and nitro groups (asymmetric stretch at ~1520 cm) .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Q. What are the primary challenges in achieving high purity during synthesis?
- Methodological Answer : Common issues include:
- Byproduct formation : Nitro group reduction or undesired cyclization. Mitigate via controlled reaction stoichiometry and inert atmospheres.
- Solubility limitations : Use polar aprotic solvents (e.g., DMSO, DMF) for intermediates.
- Purification : Employ gradient elution in HPLC or column chromatography to separate structurally similar impurities .
Advanced Research Questions
Q. How can computational methods aid in predicting the compound’s reactivity or biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Model reaction pathways (e.g., regioselectivity in pyrazole-pyrimidinone coupling) and transition states to optimize synthetic routes .
- Molecular docking : Screen against protein databases (e.g., kinases, GPCRs) to hypothesize biological targets. Validate with in vitro assays (e.g., kinase inhibition assays) .
- ADMET prediction : Use tools like SwissADME to estimate solubility, bioavailability, and metabolic stability .
Q. How should researchers address contradictory data in biological activity studies?
- Methodological Answer :
- Dose-response validation : Replicate assays (e.g., IC determination) across multiple cell lines or enzyme isoforms to rule out cell-specific effects.
- Off-target profiling : Use proteome-wide affinity assays (e.g., thermal shift assays) to identify non-specific interactions.
- Structural analogs : Synthesize derivatives to isolate the pharmacophore responsible for observed activity .
Q. What strategies are effective for optimizing reaction yields in scale-up synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, catalyst loading) and identify optimal conditions .
- Flow chemistry : Enhance heat/mass transfer for exothermic steps (e.g., nitro group introduction).
- In situ monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track reaction progress .
Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR-Cas9 screens : Identify gene knockouts that modulate compound efficacy.
- Phosphoproteomics : Map signaling pathway alterations post-treatment.
- Cryo-EM/X-ray crystallography : Resolve compound-target binding interfaces at atomic resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
